5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is a heterocyclic compound that contains an oxazole ring, a phenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method utilizes a packed reactor containing commercial manganese dioxide to facilitate the oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of oxazole derivatives.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand the biological activities of oxazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl and pyridinyl groups contribute to the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of both phenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
5-phenyl-N-pyridin-3-yl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(18-12-7-4-8-16-9-12)15-17-10-13(20-15)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHQATXMFQADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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